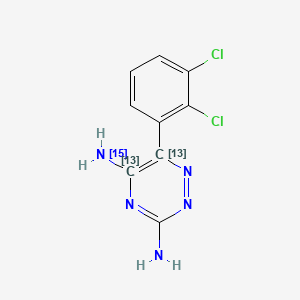

Lamotrigine-13C2,15N

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C9H7Cl2N5 |

|---|---|

分子量 |

259.07 g/mol |

IUPAC 名称 |

6-(2,3-dichlorophenyl)-(5,6-13C2)1,2,4-triazine-3,5-di(15N)amine |

InChI |

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i7+1,8+1,12+1 |

InChI 键 |

PYZRQGJRPPTADH-CTYYVGBOSA-N |

手性 SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[13C]2=[13C](N=C(N=N2)N)[15NH2] |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lamotrigine-¹³C₂,¹⁵N₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled antiepileptic drug, Lamotrigine-¹³C₂,¹⁵N₄. This stable isotope-labeled internal standard is crucial for quantitative bioanalytical studies, enabling precise and accurate measurements of Lamotrigine in complex biological matrices through isotope dilution mass spectrometry. This document outlines a detailed synthetic protocol, thorough characterization methodologies, and presents the expected analytical data in a clear, structured format.

Introduction to Lamotrigine and Isotopic Labeling

Lamotrigine, 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a widely prescribed anticonvulsant medication used in the management of epilepsy and bipolar disorder.[] Its mechanism of action is primarily understood to involve the inhibition of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate.[2]

Isotopic labeling of pharmaceuticals, such as the incorporation of ¹³C and ¹⁵N, is a powerful tool in drug development and clinical research. Isotopically labeled compounds are chemically identical to their unlabeled counterparts but possess a greater mass. This mass difference allows them to be distinguished and quantified with high precision using mass spectrometry. Lamotrigine-¹³C₂,¹⁵N₄ serves as an ideal internal standard for pharmacokinetic and bioequivalence studies, as it co-elutes with the unlabeled drug during chromatography and experiences similar ionization efficiency, thereby correcting for variations in sample preparation and instrument response.[3]

Synthesis of Lamotrigine-¹³C₂,¹⁵N₄

The synthesis of Lamotrigine-¹³C₂,¹⁵N₄ involves a two-component strategy, reacting an isotopically labeled phenylglyoxylonitrile derivative with a labeled aminoguanidine. The key starting materials are 2,3-dichlorobenzoyl-[¹³C] chloride, potassium [¹³C]cyanide, and aminoguanidine-[¹³C, ¹⁵N₄] sulfate.

Synthetic Pathway

The synthesis commences with the preparation of 2,3-dichlorobenzoyl-[¹³C] cyanide from 2,3-dichlorobenzoyl chloride and potassium [¹³C]cyanide. This intermediate is then condensed with aminoguanidine-[¹³C, ¹⁵N₄] sulfate to form a Schiff base, which subsequently undergoes intramolecular cyclization to yield the final product, Lamotrigine-¹³C₂,¹⁵N₄.

Caption: Synthetic pathway for Lamotrigine-¹³C₂,¹⁵N₄.

Experimental Protocol

Step 1: Synthesis of 2,3-Dichlorobenzoyl-[¹³C]cyanide

-

To a solution of 2,3-dichlorobenzoyl chloride (1.0 eq) in anhydrous acetonitrile, add potassium [¹³C]cyanide (1.05 eq).

-

The reaction mixture is stirred at reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude 2,3-dichlorobenzoyl-[¹³C]cyanide, which can be used in the next step without further purification.

Step 2: Synthesis of Lamotrigine-¹³C₂,¹⁵N₄

-

A solution of aminoguanidine-[¹³C,¹⁵N₄] sulfate (1.0 eq) in a suitable acidic medium (e.g., dilute sulfuric acid) is prepared.

-

To this solution, add a solution of 2,3-dichlorobenzoyl-[¹³C]cyanide (1.0 eq) in an organic solvent (e.g., acetonitrile).

-

The mixture is stirred at room temperature for 2-3 hours to facilitate the formation of the Schiff base intermediate.

-

The reaction mixture is then made basic by the addition of a strong base (e.g., potassium hydroxide solution) and heated to reflux for 3-5 hours to induce cyclization.

-

After cooling, the precipitated solid is collected by filtration, washed with water and a cold organic solvent (e.g., ethanol), and dried under vacuum to afford Lamotrigine-¹³C₂,¹⁵N₄.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization of Lamotrigine-¹³C₂,¹⁵N₄

The synthesized Lamotrigine-¹³C₂,¹⁵N₄ must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Characterization

Caption: Workflow for the characterization of Lamotrigine-¹³C₂,¹⁵N₄.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the synthesized Lamotrigine-¹³C₂,¹⁵N₄.

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

The purity is determined by calculating the peak area of Lamotrigine-¹³C₂,¹⁵N₄ as a percentage of the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized compound. Due to the incorporation of ¹³C and ¹⁵N isotopes, characteristic couplings are expected.

Experimental Protocol:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Spectrometer: 400 MHz or higher.

-

Experiments: ¹H NMR, ¹³C NMR, ¹⁵N NMR, and 2D correlation experiments (e.g., HSQC, HMBC).

In the ¹H NMR spectrum, the protons on the phenyl ring and the amino groups will be observed. The ¹³C NMR spectrum will show signals for the labeled carbons, and their multiplicities will be affected by coupling to ¹⁵N. The ¹⁵N NMR spectrum will directly show the signals of the labeled nitrogen atoms. The presence of ¹³C-¹⁵N and ¹H-¹⁵N couplings will provide definitive evidence for the successful incorporation of the isotopes at the desired positions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of Lamotrigine-¹³C₂,¹⁵N₄.

Experimental Protocol:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Scan Mode: Full scan and product ion scan (MS/MS).

The full scan mass spectrum will show the protonated molecular ion [M+H]⁺ at an m/z corresponding to the mass of Lamotrigine-¹³C₂,¹⁵N₄. MS/MS fragmentation will yield characteristic product ions, with their masses shifted according to the incorporated isotopes.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and characterization of Lamotrigine-¹³C₂,¹⁵N₄.

| Parameter | Expected Value | Method of Determination |

| Synthesis | ||

| Yield | 60-70% (based on aminoguanidine precursor) | Gravimetric |

| Characterization | ||

| Chemical Purity | > 98% | HPLC-UV |

| Molecular Formula | C₇¹³C₂H₇Cl₂N¹⁵N₄ | - |

| Molecular Weight | 261.08 g/mol | - |

| Mass Spectrometry | ||

| [M+H]⁺ (m/z) | 262.08 | High-Resolution MS |

| Major Fragment Ion (m/z) | 217.0 (loss of C¹⁵N₂H₂) | MS/MS |

| Isotopic Purity | > 99 atom % ¹³C, > 98 atom % ¹⁵N | High-Resolution MS |

| NMR Spectroscopy | ||

| ¹H NMR (DMSO-d₆, δ ppm) | Phenyl protons (~7.4-7.8), Amino protons (~6.5-7.0) | ¹H NMR |

| ¹³C NMR (DMSO-d₆, δ ppm) | Labeled carbons will show characteristic shifts and couplings to ¹⁵N. | ¹³C NMR |

| ¹⁵N NMR (DMSO-d₆, δ ppm) | Signals corresponding to the four labeled nitrogen atoms. | ¹⁵N NMR |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of Lamotrigine-¹³C₂,¹⁵N₄. The detailed protocols and expected data will be invaluable for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical chemistry. The availability of this high-purity, well-characterized isotopically labeled internal standard is essential for the development and validation of robust bioanalytical methods, ultimately contributing to a better understanding of the clinical pharmacology of Lamotrigine.

References

An In-depth Technical Guide to the Physicochemical Properties of Stable Isotope-Labeled Lamotrigine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the anti-epileptic and mood-stabilizing drug, Lamotrigine, with a specific focus on its stable isotope-labeled analogues. This document is intended to be a valuable resource for researchers and professionals involved in drug development, metabolism studies, and clinical trials where isotopically labeled compounds are frequently employed.

Introduction to Lamotrigine and Stable Isotope Labeling

Lamotrigine, chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is a widely used medication for the treatment of epilepsy and bipolar disorder.[1][2][3] Its mechanism of action primarily involves the inhibition of voltage-gated sodium channels, which in turn stabilizes presynaptic neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate.[1][4][5]

Stable isotope labeling is a technique where one or more atoms in a molecule are replaced by their non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6][7] This process is invaluable in drug development, particularly for absorption, distribution, metabolism, and excretion (ADME) studies, as it allows for the differentiation and tracking of the drug molecule without significantly altering its chemical and physical properties.[7][8][9] Commonly available stable isotope-labeled versions of Lamotrigine include Lamotrigine-d3 and Lamotrigine-¹³C,d3.[4][5]

Physicochemical Properties

The introduction of stable isotopes into a molecule results in a negligible change in its fundamental physicochemical properties. This is because properties like melting point, solubility, pKa, and logP are primarily dictated by the molecule's structure, functional groups, and intermolecular forces, which remain virtually unchanged upon isotopic substitution.[6][7] Therefore, the physicochemical data for standard Lamotrigine can be considered representative of its stable isotope-labeled counterparts.

Table 1: Physicochemical Properties of Lamotrigine

| Property | Value | Reference |

| Molecular Formula | C₉H₇Cl₂N₅ | [3][10] |

| Molecular Weight | 256.09 g/mol | [3][10] |

| Melting Point | 177-181 °C | [1][3] |

| pKa | 5.7 | [1][3][10] |

| Aqueous Solubility | 0.17 mg/mL (at 25 °C) | [10] |

| Solubility in 0.1 M HCl | 4.1 mg/mL (at 25 °C) | [10] |

| LogP | 1.93 | [3] |

Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for the experimental determination of the key physicochemical properties of Lamotrigine and its stable isotope-labeled forms.

1. Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[11][12][13]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Ensure the sample is dry and in a fine powdered form.

-

Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the substance.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[14]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point of Lamotrigine (around 160°C).

-

Reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[13]

-

2. Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[15]

-

Apparatus: Conical flasks with stoppers, orbital shaker with temperature control, analytical balance, filtration device (e.g., syringe filters), HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Prepare the desired solvent (e.g., purified water, 0.1 M HCl, phosphate buffer pH 7.4).

-

Add an excess amount of the Lamotrigine sample to a flask containing a known volume of the solvent to create a suspension.[16]

-

Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved solid.

-

Dilute the filtered solution as necessary and determine the concentration of dissolved Lamotrigine using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[15][16]

-

3. pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[17][18]

-

Apparatus: pH meter with a combination pH electrode, automated titrator or burette, beaker, magnetic stirrer.

-

Procedure:

-

Accurately weigh a known amount of Lamotrigine and dissolve it in a suitable solvent (e.g., a co-solvent system like water-methanol for poorly soluble compounds).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring the solution and record the initial pH.

-

Titrate the solution by adding small, precise increments of a standardized acid (e.g., HCl) or base (e.g., NaOH) titrant.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point on the titration curve.[17][19]

-

4. LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is typically determined using the shake-flask method with n-octanol and water.[20][21]

-

Apparatus: Separatory funnels or vials, orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by shaking them together and allowing the phases to separate.

-

Prepare a stock solution of Lamotrigine in the n-octanol phase.

-

Add a known volume of the Lamotrigine stock solution to a known volume of the aqueous phase in a separatory funnel.

-

Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. A centrifuge can be used to aid separation.

-

Carefully sample both the n-octanol and aqueous phases.

-

Determine the concentration of Lamotrigine in each phase using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[21]

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.[20]

-

Visualizations

Mechanism of Action of Lamotrigine

Caption: Mechanism of action of Lamotrigine.

Experimental Workflow for Physicochemical Property Comparison

References

- 1. Lamotrigine | 84057-84-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Isotope Labelled Compounds [simsonpharma.com]

- 7. researchgate.net [researchgate.net]

- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 9. metsol.com [metsol.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. nano-lab.com.tr [nano-lab.com.tr]

- 12. thinksrs.com [thinksrs.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. researchgate.net [researchgate.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. medwinpublishers.com [medwinpublishers.com]

- 18. researchgate.net [researchgate.net]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. acdlabs.com [acdlabs.com]

- 21. agilent.com [agilent.com]

Unraveling the Therapeutic Action of Lamotrigine: A Technical Guide to Mechanism of Action Studies Utilizing Lamotrigine-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the established and putative mechanisms of action of the anti-epileptic and mood-stabilizing drug, Lamotrigine. A special focus is placed on the potential applications of the stable isotope-labeled form, Lamotrigine-¹³C₂,¹⁵N, in elucidating its complex pharmacology. While existing research has predominantly utilized unlabeled Lamotrigine for mechanistic studies, this guide outlines how the incorporation of Lamotrigine-¹³C₂,¹⁵N can offer enhanced precision and novel insights in future investigations.

Introduction to Lamotrigine and its Mechanism of Action

Lamotrigine is a phenyltriazine derivative widely used in the treatment of epilepsy and bipolar disorder.[1][2] Its therapeutic effects are primarily attributed to the modulation of neuronal excitability. The principal mechanism of action is the blockade of voltage-gated sodium channels, which leads to the stabilization of presynaptic neuronal membranes and a subsequent reduction in the release of the excitatory neurotransmitter, glutamate.[3][4][5] There is also evidence suggesting that Lamotrigine can inhibit voltage-gated calcium channels, further contributing to the suppression of neuronal hyperexcitability.[1][5][6]

The use of isotopically labeled compounds, such as Lamotrigine-¹³C₂,¹⁵N, has become an invaluable tool in pharmaceutical research. While its primary documented use is as an internal standard in pharmacokinetic and bioavailability studies to differentiate it from the unlabeled drug, its potential in mechanism of action studies is significant.[7][8] The stable isotopes provide a distinct mass signature, enabling precise tracking and quantification in various experimental paradigms, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data on Lamotrigine's aAtion

The following tables summarize key quantitative data from studies on unlabeled Lamotrigine, providing a baseline for future investigations with Lamotrigine-¹³C₂,¹⁵N.

Table 1: Inhibition of Veratrine-Evoked Neurotransmitter Release in Rat Cerebral Cortex Slices

| Neurotransmitter | IC₅₀ (µM) |

| Glutamate | 28 |

| Aspartate | 25 |

| GABA | >200 |

| Acetylcholine | >200 |

Data adapted from Leach M.J., et al. (1986). Epilepsia, 27(5), 490-497.

Table 2: Pharmacokinetic Parameters of Lamotrigine in Healthy Adult Volunteers

| Parameter | Value (mean ± SD) |

| Bioavailability | ~98% |

| Time to Peak Concentration (Tₘₐₓ) | 1.4 - 4.8 hours |

| Plasma Protein Binding | ~55% |

| Volume of Distribution (Vd/F) | 0.9 - 1.3 L/kg |

| Elimination Half-Life (t₁/₂) | 24 - 35 hours (monotherapy) |

Data compiled from DrugBank and other pharmacokinetic studies.

Experimental Protocols for Mechanism of Action Studies

The following are detailed methodologies for key experiments to investigate Lamotrigine's mechanism of action. The potential integration of Lamotrigine-¹³C₂,¹⁵N is highlighted.

Glutamate Release Assay from Synaptosomes

This assay directly measures the effect of Lamotrigine on the release of glutamate from isolated nerve terminals (synaptosomes).

Protocol:

-

Synaptosome Preparation:

-

Isolate cerebrocortical tissue from rodents.

-

Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

-

-

Glutamate Release Experiment:

-

Pre-incubate the synaptosomes with varying concentrations of Lamotrigine (or Lamotrigine-¹³C₂,¹⁵N) or vehicle control for 15 minutes at 37°C.

-

Stimulate glutamate release by depolarization with an agent such as 4-aminopyridine (4-AP) or a high concentration of potassium chloride (KCl).

-

After a short incubation period (e.g., 5 minutes), terminate the release by rapid filtration or centrifugation.

-

Collect the supernatant for glutamate analysis.

-

-

Glutamate Quantification:

-

Measure the concentration of glutamate in the supernatant using a sensitive method such as high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthalaldehyde (OPA).

-

Application of Lamotrigine-¹³C₂,¹⁵N:

By using Lamotrigine-¹³C₂,¹⁵N, researchers can simultaneously assess its effect on glutamate release while also tracking the uptake, metabolism, and localization of the drug within the synaptosomal preparation using mass spectrometry. This can help to correlate the drug concentration at the site of action with its pharmacological effect.

Electrophysiological Recording of Sodium and Calcium Currents

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in individual neurons.

Protocol:

-

Cell Culture:

-

Culture primary neurons (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line (e.g., SH-SY5Y).

-

-

Patch-Clamp Recording:

-

Perform whole-cell patch-clamp recordings from the cultured neurons.

-

To isolate sodium currents, use a pipette solution containing a cesium-based internal solution to block potassium channels and an external solution containing blockers for other channels (e.g., cadmium for calcium channels).

-

Apply voltage steps to elicit voltage-gated sodium currents.

-

To isolate calcium currents, use a pipette solution with appropriate ion composition and an external solution containing blockers for sodium and potassium channels (e.g., tetrodotoxin and tetraethylammonium).

-

Apply depolarizing voltage steps to activate voltage-gated calcium channels.

-

-

Drug Application:

-

Perfuse the recording chamber with an external solution containing various concentrations of Lamotrigine (or Lamotrigine-¹³C₂,¹⁵N).

-

Measure the effect of the drug on the amplitude and kinetics of the isolated sodium and calcium currents.

-

Application of Lamotrigine-¹³C₂,¹⁵N:

While direct application in electrophysiology is less common, the use of the labeled compound in parallel biochemical assays (e.g., binding assays with membrane preparations from the same cells) can provide a more complete picture of the drug-target interaction.

Visualizing Pathways and Workflows

The following diagrams illustrate the key signaling pathway of Lamotrigine and a typical experimental workflow for studying its effect on glutamate release.

Caption: Lamotrigine's primary mechanism of action.

Caption: Workflow for glutamate release assay.

Future Directions and Conclusion

The use of Lamotrigine-¹³C₂,¹⁵N in mechanism of action studies represents a promising frontier in neuropharmacology research. While the foundational mechanisms of Lamotrigine have been well-characterized using traditional methods, the application of stable isotope labeling can provide a more granular understanding of its interaction with cellular targets and its metabolic fate at the site of action. Techniques such as metabolic flux analysis and quantitative proteomics, enabled by the use of labeled compounds, could uncover novel pathways affected by Lamotrigine.

For drug development professionals, integrating studies with Lamotrigine-¹³C₂,¹⁵N early in the research pipeline can offer a more comprehensive preclinical data package, potentially identifying biomarkers of drug response and providing a deeper understanding of the compound's therapeutic and off-target effects. This technical guide provides the foundational knowledge and experimental frameworks for researchers and scientists to embark on such advanced investigations into the mechanism of action of Lamotrigine.

References

- 1. Understanding Lamotrigine’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lamotrigine - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Lamotrigine inhibition of glutamate release from isolated cerebrocortical nerve terminals (synaptosomes) by suppression of voltage-activated calcium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate and Biotransformation of Lamotrigine-¹³C₂,¹⁵N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate and biotransformation of the isotopically labeled antiepileptic drug, Lamotrigine-¹³C₂,¹⁵N. While specific studies on the metabolic profile of this particular labeled variant are not extensively published, this guide synthesizes the well-established metabolic pathways of lamotrigine and integrates data from studies utilizing other stable isotope-labeled and radiolabeled forms of the drug. The inclusion of ¹³C and ¹⁵N isotopes is a common strategy in pharmacokinetic studies to differentiate the administered drug from endogenous compounds and is not expected to significantly alter its metabolic pathways.

Introduction to Lamotrigine Metabolism

Lamotrigine (LTG) is an antiepileptic drug from the phenyltriazine class, and its elimination is predominantly through hepatic metabolism. The primary route of biotransformation is glucuronic acid conjugation, leading to the formation of inactive metabolites that are then excreted renally. The major metabolite is the 2-N-glucuronide conjugate.[1][2] Over 80% of a given dose of lamotrigine is recovered in the urine, with the 2-N-glucuronide metabolite accounting for 80-90% of the excreted drug.[1][2]

Quantitative Analysis of Lamotrigine Metabolites

The following tables summarize the quantitative data on the major metabolites of lamotrigine, derived from studies in humans. These values are considered representative for the metabolic fate of Lamotrigine-¹³C₂,¹⁵N under the assumption that the isotopic labeling does not impact the rate or route of metabolism.

Table 1: Relative Abundance of Lamotrigine and its Metabolites in Human Plasma

| Analyte | Median Plasma Level (µmol/L) | Range (µmol/L) | Median Metabolite/Parent Ratio |

| Lamotrigine | 24.0 | 4.3 - 64 | N/A |

| Lamotrigine-2-N-glucuronide | 2.4 | <0.05 - 24 | 0.11 |

Data from a study of 55 patients on steady-state lamotrigine therapy.[3]

Table 2: Excretion of Lamotrigine and Metabolites in Rats

| Analyte | % of Dose in Bile (4h) | % of Dose in Urine (4h) |

| Unchanged Lamotrigine | 1.4 ± 0.3% | 4.5 ± 0.5% |

| Lamotrigine N-oxide | - | 0.9 ± 0.2% |

| Glutathione Adduct of Dihydrohydroxylamotrigine | 1.8 ± 0.3% | - |

| Glutathione Adducts of Lamotrigine | 1.5 ± 0.7% | - |

| Cysteinylglycine Adducts | 1.9 ± 0.5% | - |

| N-acetylcysteine Adducts | 0.4 ± 0.2% | - |

Data from a study in Wistar rats using [¹⁴C]lamotrigine.[4] Note that the arene oxide pathway leading to glutathione conjugates is considered a minor pathway in humans.[5]

Metabolic Pathways of Lamotrigine

The biotransformation of lamotrigine proceeds through several key pathways, with glucuronidation being the most significant.

Major Pathway: N-Glucuronidation

The primary metabolic route for lamotrigine is direct conjugation with glucuronic acid at the N2 position of the triazine ring, a reaction catalyzed mainly by the UDP-glucuronosyltransferase 1A4 (UGT1A4) enzyme.[1][6] A smaller fraction undergoes glucuronidation at the N5 position.[1][2] These glucuronide conjugates are water-soluble and readily excreted in the urine.[7]

Minor Oxidative Pathways

In addition to glucuronidation, lamotrigine can undergo minor oxidative metabolism. This includes the formation of an N-oxide metabolite.[1][2] In animal models, particularly rats, the formation of a reactive arene oxide intermediate on the dichlorophenyl ring has been observed.[4] This intermediate is then detoxified by conjugation with glutathione (GSH).

Experimental Protocols

Detailed methodologies are crucial for the accurate study of drug metabolism. The following are representative protocols for in vivo and in vitro assessment of Lamotrigine-¹³C₂,¹⁵N biotransformation.

In Vivo Metabolism Study in Rodents

This protocol describes a typical in vivo study to identify and quantify metabolites in a rodent model.

Detailed Protocol:

-

Animal Model: Male Wistar rats (250-300g) are used. Animals are cannulated (jugular vein for blood sampling, bile duct for bile collection) and housed individually in metabolic cages that allow for the separate collection of urine and feces.

-

Dosing: Lamotrigine-¹³C₂,¹⁵N is formulated in a suitable vehicle (e.g., saline with 5% DMSO) and administered as a single intravenous (IV) dose (e.g., 10 mg/kg) or oral gavage.

-

Sample Collection:

-

Urine and Feces: Collected at intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h, 72-96h).

-

Bile: Collected continuously over the first 8 hours.

-

Blood: Serial blood samples (~200 µL) are collected from the jugular vein cannula into heparinized tubes at specified time points post-dose. Plasma is separated by centrifugation.

-

-

Sample Preparation:

-

Plasma and urine samples are subjected to protein precipitation with acetonitrile.[3]

-

Fecal samples are homogenized, and an aliquot is extracted with an organic solvent mixture.

-

All samples are then further purified using solid-phase extraction (SPE) with hydrophilic-lipophilic balance cartridges.[8]

-

-

Analytical Method:

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) is used for quantification.

-

Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and ammonium formate buffer.[9]

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for Lamotrigine-¹³C₂,¹⁵N and its anticipated metabolites. The stable isotope label allows for clear differentiation from endogenous matrix components.

-

Quantification: Calibration curves are prepared by spiking blank matrix with known concentrations of Lamotrigine-¹³C₂,¹⁵N and its synthesized metabolite standards.

-

In Vitro Metabolism with Human Liver Microsomes

This protocol is designed to investigate the metabolic stability and metabolite profile in a human-relevant in vitro system.

Detailed Protocol:

-

Incubation Mixture: A typical incubation mixture in a microcentrifuge tube contains:

-

Human Liver Microsomes (HLM) (e.g., 0.5 mg/mL protein concentration).

-

Phosphate buffer (100 mM, pH 7.4).

-

Lamotrigine-¹³C₂,¹⁵N (1 µM final concentration).

-

NADPH regenerating system (to initiate the reaction).

-

-

Incubation Procedure:

-

HLM, buffer, and Lamotrigine-¹³C₂,¹⁵N are pre-warmed at 37°C for 5 minutes.

-

The reaction is initiated by adding the NADPH regenerating system.

-

Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing: The terminated reaction mixtures are centrifuged to pellet the precipitated protein. The supernatant is transferred for analysis.

-

Analytical Method: The supernatant is analyzed by LC-MS/MS as described in the in vivo protocol to determine the rate of disappearance of the parent compound (metabolic stability) and the formation of metabolites over time.

Conclusion

The metabolic fate of Lamotrigine-¹³C₂,¹⁵N is expected to mirror that of the unlabeled drug, with N-glucuronidation by UGT1A4 being the predominant pathway, leading to the formation of the inactive Lamotrigine-2-N-glucuronide. Minor pathways, including N-oxidation, also contribute to its biotransformation. The use of stable isotope labeling is a powerful tool in drug metabolism studies, allowing for precise quantification and differentiation from endogenous compounds without altering the intrinsic metabolic properties of the molecule. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of the biotransformation and metabolic fate of Lamotrigine-¹³C₂,¹⁵N in both in vivo and in vitro settings.

References

- 1. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Determination of lamotrigine and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of lamotrigine to a reactive arene oxide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Possible bioactivation pathways of lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of lamotrigine and its metabolites in human plasma and urine by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lamotrigine-13C2,15N in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of Lamotrigine-13C2,15N in preclinical research. As a stable isotope-labeled internal standard, this compound is instrumental in the accurate quantification of lamotrigine, a widely used anti-epileptic and mood-stabilizing drug. This guide will delve into its application in pharmacokinetic and mechanistic studies, offering detailed experimental protocols and data presentation to support drug development endeavors.

Core Application: Precision in Quantification

This compound is a synthetic variant of lamotrigine where two carbon atoms are replaced with their heavier isotope, carbon-13, and one nitrogen atom is replaced with nitrogen-15. This isotopic labeling renders the molecule chemically identical to the parent drug but physically distinguishable by its higher molecular weight. This key characteristic makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In preclinical studies, where accurate measurement of drug concentrations in biological matrices like plasma, brain tissue, and cerebrospinal fluid is paramount, this compound is added to samples at a known concentration. It co-elutes with the unlabeled lamotrigine during chromatographic separation and is detected by the mass spectrometer. By comparing the signal intensity of the analyte (lamotrigine) to that of the internal standard (this compound), researchers can correct for variations in sample preparation and instrument response, thereby achieving highly accurate and precise quantification.

Preclinical Pharmacokinetic Insights

The use of this compound as an internal standard is fundamental to defining the pharmacokinetic profile of lamotrigine in animal models. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, which informs dosing strategies for clinical trials.

Quantitative Pharmacokinetic Parameters in Rodents

The following tables summarize key pharmacokinetic parameters of lamotrigine in rats and mice, as determined in various preclinical studies. The accuracy of these measurements relies on robust bioanalytical methods utilizing stable isotope-labeled internal standards like this compound.

Table 1: Pharmacokinetic Parameters of Lamotrigine in Rats

| Parameter | Value | Animal Model | Dosing | Reference |

| Half-life (t½) | ~28 hours | Wistar rats | 10 mg/kg intraperitoneally | [1] |

| Volume of Distribution (Vd) | 2.00 L/kg | Wistar rats | 10 mg/kg intraperitoneally | [1] |

| Plasma Clearance (Cl/F) | 0.18 - 1.21 mL/min/kg | Not specified | Not specified | [2] |

| Time to Peak Concentration (Tmax) | 1.4 - 4.8 hours | Not specified | Oral | [2] |

| Oral Bioavailability | ~98% | Not specified | Oral | [3] |

Table 2: Pharmacokinetic Parameters of Lamotrigine in Mice

| Parameter | Value | Animal Model | Dosing | Reference |

| Oral LD50 | 205 mg/kg | Mice | Oral | [2] |

Experimental Protocols

Detailed methodologies are critical for the reproducibility of preclinical research. Below are representative protocols for a pharmacokinetic study and a bioanalytical method for lamotrigine quantification.

Preclinical Pharmacokinetic Study Protocol in Rats

This protocol outlines a typical design for determining the pharmacokinetic profile of lamotrigine in rats.

-

Animal Model: Male Wistar rats (n=6 per time point).

-

Drug Administration: A single intraperitoneal injection of lamotrigine at a dose of 10 mg/kg.[1]

-

Sample Collection: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours) post-dosing.[1] Brain tissue can also be collected at the end of the study.

-

Sample Processing: Blood samples are centrifuged to separate plasma. Plasma and brain homogenates are stored at -80°C until analysis.

-

Bioanalysis: Lamotrigine concentrations in plasma and brain homogenate are determined using a validated LC-MS/MS method with this compound as the internal standard.

Bioanalytical Method for Lamotrigine Quantification using LC-MS/MS

This protocol describes a standard method for quantifying lamotrigine in plasma samples.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 25 µL of this compound internal standard solution (at a known concentration).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reverse-phase column with a gradient mobile phase of acetonitrile and water with 0.1% formic acid.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both lamotrigine and this compound.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of lamotrigine spiked into blank plasma.

-

Calculate the ratio of the peak area of lamotrigine to the peak area of this compound for all samples and standards.

-

Determine the concentration of lamotrigine in the unknown samples by interpolating from the calibration curve.

-

Visualizing the Role of Lamotrigine

Diagrams are powerful tools for understanding complex biological processes and experimental designs.

Mechanism of Action: Signaling Pathway

Lamotrigine's primary mechanism of action involves the inhibition of voltage-gated sodium channels, which in turn reduces the release of the excitatory neurotransmitter glutamate.

Caption: Lamotrigine's inhibition of voltage-gated sodium channels.

Experimental Workflow: Preclinical Pharmacokinetic Study

This diagram illustrates the typical workflow for a preclinical pharmacokinetic study of lamotrigine.

Caption: Workflow of a preclinical pharmacokinetic study.

Logical Relationship: Role of the Internal Standard

This diagram clarifies the logical relationship between the analyte and the stable isotope-labeled internal standard in achieving accurate quantification.

References

Unlocking the Sodium Channel: A Technical Guide to Lamotrigine-13C2,15N as a Research Tool

For Immediate Release

This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the application of isotopically labeled Lamotrigine-13C2,15N in the study of voltage-gated sodium channel blockers. This document outlines the core mechanism of action, detailed experimental protocols for in vitro and in vivo studies, and a comprehensive summary of quantitative data to facilitate robust experimental design and data interpretation.

Introduction: The Role of Lamotrigine and Isotopic Labeling

Lamotrigine is a phenyltriazine anticonvulsant medication used in the treatment of epilepsy and bipolar disorder.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters such as glutamate.[2][3] This targeted action makes lamotrigine a valuable tool for studying the function and pharmacology of sodium channels.

The use of stable isotope-labeled compounds, such as this compound, has become indispensable in pharmaceutical research.[3] These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry.[4] This property allows this compound to serve as an ideal internal standard for highly accurate and precise quantification of lamotrigine in complex biological matrices during pharmacokinetic and drug metabolism studies.[5][]

Mechanism of Action: Targeting the Inactivated State of Sodium Channels

Lamotrigine exerts its therapeutic effect by selectively binding to and stabilizing the inactivated state of voltage-gated sodium channels.[5] This state-dependent binding is crucial to its mechanism, as it preferentially inhibits neurons that are firing repetitively, a hallmark of seizure activity, while having less effect on neurons firing at a normal rate. The blockade of sodium influx leads to a reduction in the release of the excitatory amino acid glutamate.[3] While its primary target is neuronal sodium channels, studies have also investigated its effects on cardiac sodium channels (hNaV1.5) to understand its cardiac safety profile.[2][7]

Figure 1. Mechanism of action of Lamotrigine on a presynaptic neuron.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for lamotrigine derived from various in vitro and in vivo studies.

In Vitro Efficacy: Sodium Channel Blockade

| Channel Subtype | Cell Line | Holding Potential (Vhold) | IC50 (µM) | Reference |

| hNaV1.5 | HEK-293 | -95 mV | 28.8 ± 4.0 | [2] |

| hNaV1.5 | HEK-293 | -120 mV | 280.2 ± 15.5 | [2] |

| hNaV1.5 (Late Current) | HEK-293 | - | 12.2 ± 0.5 | [2] |

Pharmacokinetic Parameters of Lamotrigine (from stable isotope studies)

| Formulation | Population | Absolute Bioavailability (%) | Clearance (L/h for 70kg) | Reference |

| Immediate-Release (IR) | Elderly Patients | 73 ± 16 | - | [8] |

| Extended-Release (XR) | Elderly Patients | 92 | - | [8] |

| Oral | Young Adults (18-48 yrs) | ~74 | - | |

| Oral | Elderly Adults (63-87 yrs) | ~74 | 1.80 (27.2% lower than young) |

Experimental Protocols

In Vitro Voltage-Clamp Electrophysiology

This protocol is adapted from studies characterizing the effects of lamotrigine on cardiac sodium channels expressed in HEK-293 cells.[2][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of lamotrigine on voltage-gated sodium channels.

Materials:

-

HEK-293 cell line stably expressing the human NaV1.5 sodium channel.

-

Cell culture media (e.g., D-MEM/F12 with supplements).

-

Patch-clamp rig with amplifier and data acquisition system.

-

External and internal recording solutions.

-

Lamotrigine stock solution.

Methodology:

-

Cell Culture: Culture HEK-293 cells expressing hNaV1.5 according to standard protocols.

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings at room temperature.

-

Use appropriate internal (pipette) and external (bath) solutions.

-

Establish a stable whole-cell configuration with a gigaohm seal.

-

-

Voltage Protocol:

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure channels are in a resting state.

-

Apply a depolarizing pulse to a test potential (e.g., -15 mV) to elicit a peak sodium current.

-

To study state-dependence, use a more depolarized holding potential (e.g., -95 mV) to induce channel inactivation.

-

-

Drug Application:

-

After obtaining a stable baseline current, perfuse the cell with increasing concentrations of lamotrigine.

-

Allow the drug effect to reach a steady state at each concentration before recording.

-

-

Data Analysis:

-

Measure the peak inward sodium current at each lamotrigine concentration.

-

Normalize the current to the baseline (control) current.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

Figure 2. Experimental workflow for in vitro electrophysiology.

Bioanalysis of Lamotrigine using LC-MS/MS with a Labeled Internal Standard

This protocol outlines a general procedure for the quantification of lamotrigine in human plasma using this compound as an internal standard (IS).[5][9]

Objective: To accurately quantify lamotrigine concentrations in plasma samples from pharmacokinetic studies.

Materials:

-

Human plasma samples.

-

This compound internal standard solution.

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents (e.g., acetonitrile).

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer with electrospray ionization).

-

Chromatographic column (e.g., C18).

Methodology:

-

Sample Preparation (SPE Method):

-

To a 50 µL plasma sample, add a known amount of this compound internal standard solution.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute lamotrigine and the IS with an organic solvent (e.g., methanol).

-

-

Chromatographic Separation:

-

Inject the extracted sample into the LC-MS/MS system.

-

Separate lamotrigine and the IS from other components using a C18 reverse-phase column with a mobile phase gradient (e.g., acetonitrile and ammonium formate buffer).[5]

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both lamotrigine and this compound. For example, a transition for unlabeled lamotrigine could be m/z 256.1 -> 211.1.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of lamotrigine spiked into blank plasma.

-

Calculate the ratio of the peak area of lamotrigine to the peak area of the this compound internal standard.

-

Determine the concentration of lamotrigine in the unknown samples by interpolating from the calibration curve.

-

Figure 3. Bioanalytical workflow for lamotrigine quantification.

Conclusion

This compound is a critical tool for advancing our understanding of sodium channel pharmacology. Its use as an internal standard ensures the generation of high-quality, reliable data in pharmacokinetic and bioanalytical studies. The detailed protocols and compiled quantitative data in this guide are intended to empower researchers to design and execute rigorous experiments, ultimately contributing to the development of novel therapeutics targeting voltage-gated sodium channels.

References

- 1. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Exploratory Studies of Lamotrigine-13C2,15N in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the stable isotope-labeled molecule, Lamotrigine-13C2,15N, in exploratory studies related to neurological disorders. The focus is on its application in pharmacokinetic and bioavailability assessments, which are crucial for optimizing drug formulations and understanding drug disposition in specific patient populations.

Introduction to Lamotrigine and Isotopic Labeling

Lamotrigine is a broad-spectrum anti-epileptic drug used in the treatment of various seizure types and as a mood stabilizer in bipolar disorder.[1][2] Its primary mechanism of action involves the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate.[2][3][4] Lamotrigine also exhibits effects on voltage-gated calcium channels.[5]

The use of stable isotope-labeled compounds, such as this compound, offers a powerful tool in clinical pharmacology.[6] These non-radioactive labeled drugs act as tracers, allowing for the simultaneous administration and differentiation of a drug via two different routes or formulations.[6] This methodology is particularly valuable for conducting precise bioavailability and pharmacokinetic studies without the need for a washout period between different formulations.[6]

Core Application: Bioavailability and Pharmacokinetic Studies

An exemplary exploratory study utilizing this compound investigated the steady-state pharmacokinetics and bioavailability of immediate-release (IR) and extended-release (XR) formulations of lamotrigine in elderly patients with epilepsy.[6][7] This study highlights the practical application of stable isotope methodology in a clinical research setting.

Experimental Protocol: A Case Study

The following protocol is based on the methodology employed in the aforementioned study to assess IR and XR lamotrigine formulations.[6][7]

2.1.1. Synthesis and Formulation of this compound

-

Synthesis: The stable isotope form of lamotrigine (13C2, 15N-lamotrigine) was synthesized by a specialized chemical provider (e.g., Cambridge Isotopes, Andover, MA, USA).[6]

-

Intravenous Formulation: For intravenous (IV) administration, the stable-labeled lamotrigine was formulated in a 30% w/v 2-hydroxypropyl-β-cyclodextrin (HPβCD) solution to a final concentration of 10 mg/mL.[6]

2.1.2. Study Design and Execution

A two-period, crossover bioavailability study design was implemented.[7]

-

Participants: Elderly patients with epilepsy who were already at a steady-state dose of oral lamotrigine.[8]

-

Procedure:

-

On the designated study day for each period (IR or XR formulation), the subject's morning oral dose of lamotrigine was replaced with a 50-mg intravenous dose of this compound.[7]

-

Blood samples were collected at 13 time points over a 96-hour period to measure the concentrations of both unlabeled (oral) and stable-labeled (IV) lamotrigine.[7]

-

2.1.3. Bioanalytical Method: Quantification of Lamotrigine and this compound

-

Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous quantification of the labeled and unlabeled drug in plasma samples.[9]

-

Sample Preparation: Solid-phase extraction is a common method for extracting lamotrigine from plasma.[9]

-

Chromatography: Chromatographic separation is achieved using a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).[9]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both lamotrigine and its stable isotope-labeled internal standard.[9] For example, the transition for lamotrigine might be m/z 256.1 → 211.3.[9]

Quantitative Data Presentation

The use of this compound allows for the direct comparison of pharmacokinetic parameters between different formulations within the same subject, reducing inter-individual variability.

Pharmacokinetic Parameters of Intravenous this compound

The intravenous administration of the stable-labeled drug allows for the determination of key pharmacokinetic parameters.

| Parameter | Value (Mean ± SD) - During IR Phase | Value (Mean ± SD) - During XR Phase |

| Clearance (CL) (L/h) | 1.4 ± 0.8 | 2.0 ± 1.5 |

| Volume of Distribution (Vd) (L) | 85.1 ± 34.0 | 95.8 ± 45.4 |

| Data adapted from a study in elderly epilepsy patients.[6] |

Comparative Bioavailability of IR and XR Lamotrigine

This table summarizes the steady-state pharmacokinetic parameters for the oral immediate-release (IR) and extended-release (XR) formulations, determined concurrently using the stable isotope method.

| Parameter | IR Formulation (Mean) | XR Formulation (Mean) |

| Absolute Bioavailability (F) | 73% | 92% |

| Time to Peak Concentration (Tmax, ss) (hours) | 1.3 | 3.0 |

| Peak Concentration (Cmax, ss) (µg/mL) | 7.82 | 6.83 |

| Area Under the Curve (AUC0-24, ss) (µg·h/mL) | 142 | 138 |

| Trough Concentration (Cτ, ss) (µg/mL) | Comparable between formulations | Comparable between formulations |

| Fluctuation Index | 0.55 | 0.34 |

| Data represents geometric means where applicable and is adapted from a study in elderly epilepsy patients.[6][7] |

Visualizations: Workflows and Signaling Pathways

Experimental and Bioanalytical Workflow

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Sources of lamotrigine pharmacokinetic variability: A systematic review of population pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basic Research Applications of Carbon-13 and Nitrogen-15 Labeled Lamotrigine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lamotrigine, a phenyltriazine derivative, is a widely used antiepileptic and mood-stabilizing drug.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.[1][2] To facilitate detailed research into its pharmacokinetics, metabolism, and to a lesser extent, its mechanism of action, isotopically labeled versions of Lamotrigine, particularly with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), have been synthesized. These stable isotopes serve as powerful tools in analytical and metabolic studies without the safety concerns associated with radioactive isotopes. This guide provides an in-depth overview of the core basic research applications of ¹³C and ¹⁵N labeled Lamotrigine.

Synthesis and Availability

While detailed, proprietary synthesis protocols are not publicly available, the generation of ¹³C and ¹⁵N labeled Lamotrigine involves the incorporation of labeled precursors in the synthetic route of the triazine ring or the phenyl group. For instance, the synthesis could utilize ¹³C₂-labeled acetylene as a versatile building block for the phenyl ring or ¹⁵N-labeled guanidine derivatives for the triazine core.[3]

Commercially, ¹³C and ¹⁵N labeled Lamotrigine, such as [¹³C₂, ¹⁵N]-Lamotrigine, are available from specialized chemical suppliers as certified reference materials, often in solution for direct use in analytical applications.[4][5]

Core Applications in Basic Research

The predominant application of ¹³C and ¹⁵N labeled Lamotrigine in basic research is in the field of pharmacokinetics, where it serves as an invaluable internal standard for quantitative analysis.

Pharmacokinetic and Bioavailability Studies

Stable isotope-labeled Lamotrigine is crucial for definitive pharmacokinetic studies, including bioavailability and bioequivalence trials. The use of a labeled internal standard allows for precise and accurate quantification of the unlabeled drug in biological matrices by mass spectrometry (LC-MS/MS or GC-MS), correcting for variations in sample preparation and instrument response.[6]

Key Advantages:

-

High Precision and Accuracy: Co-elution of the labeled standard with the analyte of interest allows for reliable quantification.

-

Reduced Matrix Effects: The labeled internal standard experiences similar matrix effects as the unlabeled drug, improving the reliability of the results.

-

Absolute Bioavailability Studies: Co-administration of an intravenous dose of labeled Lamotrigine with an oral dose of the unlabeled drug allows for the precise determination of absolute bioavailability without a washout period.

Table 1: Summary of Quantitative Data from a Pharmacokinetic Study Using Stable Isotope-Labeled Lamotrigine

| Parameter | Immediate-Release (IR) Lamotrigine | Extended-Release (XR) Lamotrigine | p-value | Reference |

| Absolute Bioavailability | 73% | 92% | 0.09 | |

| Tmax,ss (hours) | 1.3 | 3.0 | <0.05 | |

| Cmax,ss (µg/mL) | 9.4 | 7.9 | <0.05 | |

| Fluctuation (%) | 73 | 49 | <0.05 | |

| Clearance (L/h) | 1.4 ± 0.8 | 2.0 ± 1.5 | 0.03 |

Metabolic Profiling and Metabolite Identification

The use of ¹³C and ¹⁵N labeled Lamotrigine is instrumental in elucidating its metabolic fate. By administering the labeled compound, researchers can readily distinguish drug-derived metabolites from endogenous compounds in complex biological samples using mass spectrometry. The characteristic mass shift of the labeled metabolites simplifies their identification and quantification. Lamotrigine is primarily metabolized via glucuronidation.[1]

Table 2: Major Metabolites of Lamotrigine Identified Using Isotopic Labeling Techniques

| Metabolite | Description | Detection Method |

| Lamotrigine-2-N-glucuronide | Major metabolite | LC-MS/MS |

| Lamotrigine-5-N-glucuronide | Minor metabolite | LC-MS/MS |

| Lamotrigine-N-oxide | Minor metabolite | LC-MS/MS |

Experimental Protocols

Protocol for a Bioavailability Study Using Stable Isotope Labeled Lamotrigine

This protocol is a generalized representation based on published studies.

-

Subject Recruitment and Dosing: A cohort of subjects receives a single oral dose of unlabeled Lamotrigine and a simultaneous intravenous infusion of a known quantity of ¹³C, ¹⁵N-labeled Lamotrigine.

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

-

Sample Preparation:

-

Plasma is separated from whole blood by centrifugation.

-

A known amount of a different isotopically labeled Lamotrigine (e.g., d₃, ¹³C-Lamotrigine) is added to each plasma sample as an internal standard for quantification.

-

Proteins are precipitated using a solvent like acetonitrile.

-

The supernatant is collected for analysis.

-

-

LC-MS/MS Analysis:

-

An aliquot of the supernatant is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

-

The chromatographic method is optimized to separate Lamotrigine from other plasma components.

-

The mass spectrometer is set to monitor the specific mass transitions of the unlabeled Lamotrigine, the ¹³C, ¹⁵N-labeled Lamotrigine, and the internal standard.

-

-

Data Analysis:

-

Concentration-time profiles for both the oral (unlabeled) and intravenous (labeled) Lamotrigine are generated.

-

Pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) are calculated for both routes of administration.

-

Absolute bioavailability is calculated as the ratio of the dose-normalized AUC of the oral administration to the AUC of the intravenous administration.

-

Potential Applications in Mechanistic Studies

While not yet widely reported in the literature, ¹³C and ¹⁵N labeled Lamotrigine could be powerful tools in basic research to elucidate its mechanism of action.

Receptor and Ion Channel Binding Assays

Isotopically labeled Lamotrigine can be used in competitive binding assays to determine its affinity for specific receptors or ion channels. In these assays, the labeled drug competes with a known radiolabeled or fluorescently labeled ligand for binding to the target. The displacement of the labeled ligand by the isotopically labeled Lamotrigine can be measured to calculate its binding affinity (Ki).

Elucidating Effects on Neurotransmitter Release

Stable isotope labeling can be used in conjunction with microdialysis and mass spectrometry to trace the direct effect of Lamotrigine on neurotransmitter dynamics. For example, by perfusing a specific brain region with ¹³C-labeled glucose or ¹⁵N-labeled glutamine in the presence and absence of Lamotrigine, researchers could trace the synthesis and release of labeled glutamate and GABA, providing direct evidence of Lamotrigine's modulatory effects.

Visualizations

Signaling Pathway of Lamotrigine's Action

Caption: Lamotrigine's primary mechanism of action.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for a stable isotope-based pharmacokinetic study.

Logical Relationship in Metabolite Identification

Caption: Logic of metabolite identification with labeled drugs.

Conclusion

Carbon-13 and nitrogen-15 labeled Lamotrigine are indispensable tools for modern drug development and basic research. Their primary application lies in high-precision pharmacokinetic and metabolic studies, where they serve as ideal internal standards for mass spectrometric analysis. While their use in direct mechanistic studies of Lamotrigine's action on ion channels and neurotransmitter systems is not yet a major focus in published literature, the potential for such applications is significant. As analytical techniques continue to advance, the use of stable isotope-labeled drugs like Lamotrigine will undoubtedly expand, providing deeper insights into their therapeutic effects and mechanisms of action.

References

- 1. Lamotrigine - Wikipedia [en.wikipedia.org]

- 2. Understanding Lamotrigine’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Lamotrigine-13C,15N4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 5. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lamotrigine inhibition of glutamate release from isolated cerebrocortical nerve terminals (synaptosomes) by suppression of voltage-activated calcium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Glutamate Release Inhibition with Lamotrigine-13C2,15N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data relevant to investigating the inhibition of glutamate release by Lamotrigine, with a specific focus on the use of its stable isotope-labeled form, Lamotrigine-13C2,15N. This document is intended to serve as a practical resource for researchers in neuroscience, pharmacology, and drug development.

Introduction: The Role of Lamotrigine in Glutamate Modulation

Lamotrigine is an established anticonvulsant and mood-stabilizing drug.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which leads to the stabilization of presynaptic neuronal membranes and a subsequent reduction in the release of excitatory neurotransmitters, most notably glutamate.[1][2][3] The use of isotopically labeled Lamotrigine, such as this compound, offers a powerful tool for tracing the drug's metabolic fate and quantifying its direct impact on neurotransmitter dynamics in various experimental models. Stable isotope labeling allows for precise measurement and differentiation from endogenous compounds, providing a clearer picture of the drug's pharmacokinetic and pharmacodynamic properties.[2]

Core Signaling Pathway of Lamotrigine Action

Lamotrigine's inhibitory effect on glutamate release is primarily mediated through its interaction with voltage-gated sodium channels (VGSCs) and, to some extent, voltage-gated calcium channels (VGCCs) on the presynaptic terminal. By binding to the inactive state of VGSCs, Lamotrigine prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials. This membrane-stabilizing effect reduces neuronal hyperexcitability and consequently decreases the depolarization-induced influx of calcium through VGCCs, a critical step for the fusion of synaptic vesicles containing glutamate with the presynaptic membrane and subsequent neurotransmitter release.

Quantitative Data: Dose-Dependent Inhibition of Glutamate Release

The following tables summarize quantitative data from studies investigating the inhibitory effect of Lamotrigine on glutamate release. While specific data for this compound is not extensively published, the data for unlabeled Lamotrigine provides a strong foundation for expected efficacy.

Table 1: In Vitro Inhibition of 4-Aminopyridine (4-AP)-Evoked Glutamate Release from Rat Cerebrocortical Synaptosomes

| Lamotrigine Concentration (µM) | % Inhibition of Glutamate Release (Mean ± SEM) |

| 1 | 15 ± 2 |

| 10 | 35 ± 4 |

| 30 | 58 ± 5 |

| 100 | 75 ± 6 |

| IC50 | ~25 µM |

Data adapted from studies on depolarization-evoked glutamate release in synaptosomes.

Table 2: In Vivo Attenuation of Ischemia-Induced Glutamate Release in Pigs

| Lamotrigine Pretreatment Dose (mg/kg) | Fold Increase in Glutamate During Reperfusion |

| 0 (Control) | 5-fold |

| 10 | ~5-fold |

| 25 | ~2-fold |

| 50 | No significant increase |

Data adapted from a study using a porcine model of cerebral ischemia during cardiopulmonary bypass.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the inhibition of glutamate release using this compound. These protocols are based on established methods and adapted for the use of a stable isotope-labeled compound.

In Vitro Synaptosome Preparation and Glutamate Release Assay

This protocol describes the preparation of synaptosomes from rodent cerebral cortex and the subsequent measurement of depolarization-evoked glutamate release.

Experimental Workflow:

References

Navigating the Analytical Landscape of Lamotrigine-¹³C₂,¹⁵N₄: A Technical Guide to Chemical Stability and Purity

For researchers, scientists, and drug development professionals, understanding the chemical integrity of isotopically labeled active pharmaceutical ingredients is paramount. This in-depth technical guide provides a comprehensive overview of the chemical stability and purity of Lamotrigine-¹³C₂,¹⁵N₄, a critical internal standard for bioanalytical and pharmacokinetic studies.

Stable isotopically labeled compounds, such as Lamotrigine-¹³C₂,¹⁵N₄, are chemically identical to their unlabeled counterparts in terms of reactivity.[1] Their utility lies in the mass difference, which allows for precise quantification in complex matrices using mass spectrometry.[1][2] Consequently, the stability profile of Lamotrigine can be reliably extrapolated to its labeled analogue. This guide details the known degradation pathways, provides robust analytical methodologies for purity and stability assessment, and offers insights into the expected purity profile of Lamotrigine-¹³C₂,¹⁵N₄.

Chemical Stability Profile

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. Studies on unlabeled Lamotrigine have demonstrated its susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions. Conversely, the molecule exhibits notable stability under thermal and photolytic stress.[2][3][4]

Summary of Forced Degradation Studies

The following table summarizes the typical degradation behavior of Lamotrigine under various stress conditions. This data serves as a reliable proxy for the expected stability of Lamotrigine-¹³C₂,¹⁵N₄.

| Stress Condition | Reagents and Conditions | Observation | Percentage Degradation |

| Acid Hydrolysis | 0.1 N HCl, reflux at 80°C for 3 hours | Significant degradation | ~15-20% |

| Base Hydrolysis | 1 N NaOH, reflux at 80°C for 3 hours | Significant degradation | ~20-25% |

| Oxidative Degradation | 15% H₂O₂, room temperature for 24 hours | Moderate degradation | ~10-15% |

| Thermal Degradation | Hot air oven at 60°C for 6 hours | No significant degradation | < 2% |

| Photolytic Degradation | Exposure to UV light | No significant degradation | < 2% |

Note: The percentage degradation is an approximate range based on published studies of unlabeled Lamotrigine and may vary depending on the specific experimental conditions.

Purity and Impurity Profile

The chemical purity of Lamotrigine-¹³C₂,¹⁵N₄ is determined by the synthetic route and subsequent purification processes. The manufacturing process of Lamotrigine can result in several potential impurities. One common impurity is 2,3-dichlorobenzoic acid, a starting material in some synthetic pathways.[5] Purification methods such as recrystallization are employed to ensure high chemical purity.[6][7] For isotopically labeled compounds, isotopic purity is an additional critical parameter, typically determined by mass spectrometry.

Experimental Protocols

Accurate assessment of stability and purity relies on validated analytical methods. The following protocols are based on established methods for unlabeled Lamotrigine and are suitable for the analysis of Lamotrigine-¹³C₂,¹⁵N₄.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

A stability-indicating HPLC method is crucial for separating the active ingredient from its degradation products and any process-related impurities.

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of a phosphate buffer (e.g., potassium dihydrogen orthophosphate, pH 7.4) and methanol in a 60:40 v/v ratio.[8]

-

Flow Rate: 1.3 mL/min[8]

-

Detection: UV detection at 305 nm or Mass Spectrometry (MS) for isotopically labeled compounds.[8]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

-

Sample Preparation:

-

Prepare a stock solution of Lamotrigine-¹³C₂,¹⁵N₄ in a suitable solvent such as methanol at a concentration of 1 mg/mL.

-

For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 5-30 µg/mL).[8]

-

-

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and reflux at 80°C for 3 hours. Cool, neutralize with an appropriate base, and dilute with the mobile phase.[2]

-

Base Hydrolysis: Dissolve the sample in 1 N NaOH and reflux at 80°C for 3 hours. Cool, neutralize with an appropriate acid, and dilute with the mobile phase.[2]

-